molecular formula C9H5BrFNO B12359168 4-bromo-6-fluoro-4H-isoquinolin-1-one

4-bromo-6-fluoro-4H-isoquinolin-1-one

Cat. No.: B12359168
M. Wt: 242.04 g/mol
InChI Key: YRQPUOQOKXGVLX-UHFFFAOYSA-N
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Description

4-Bromo-6-fluoro-4H-isoquinolin-1-one is a heterocyclic compound with the molecular formula C9H5BrFNO. It is a derivative of isoquinoline, a structure that is commonly found in many natural products and synthetic pharmaceuticals. The presence of both bromine and fluorine atoms in its structure makes it a valuable compound for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-6-fluoro-4H-isoquinolin-1-one can be achieved through several methods. One common approach involves the cyclization of 2-alkynyl benzyl azides in the presence of palladium catalysts. For instance, 2-phenylethynyl benzyl azide can be treated with PdBr2, CuBr2, and LiBr in acetonitrile to yield the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar catalytic processes. The use of palladium catalysts and appropriate reaction conditions ensures high yield and purity of the compound. The reaction is usually carried out in a controlled environment to maintain the desired temperature and pressure.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-6-fluoro-4H-isoquinolin-1-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as organolithium compounds or Grignard reagents can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of different isoquinoline derivatives .

Scientific Research Applications

4-Bromo-6-fluoro-4H-isoquinolin-1-one has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: It is used in the production of various materials, including dyes and polymers.

Mechanism of Action

The mechanism of action of 4-bromo-6-fluoro-4H-isoquinolin-1-one involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms enhances its reactivity and allows it to interact with various enzymes and receptors. This interaction can lead to the inhibition or activation of specific biological pathways, resulting in its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-6-fluoroisoquinoline
  • 6-Bromo-4,4-difluoro-isoquinolin-3-one
  • 4-Fluoro-6-nitro-isoquinolin-1-ol

Uniqueness

4-Bromo-6-fluoro-4H-isoquinolin-1-one is unique due to the presence of both bromine and fluorine atoms in its structure. This combination enhances its reactivity and makes it a valuable compound for various chemical reactions and applications. Compared to similar compounds, it offers a unique set of properties that can be exploited in different scientific and industrial fields .

Properties

Molecular Formula

C9H5BrFNO

Molecular Weight

242.04 g/mol

IUPAC Name

4-bromo-6-fluoro-4H-isoquinolin-1-one

InChI

InChI=1S/C9H5BrFNO/c10-8-4-12-9(13)6-2-1-5(11)3-7(6)8/h1-4,8H

InChI Key

YRQPUOQOKXGVLX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1F)C(C=NC2=O)Br

Origin of Product

United States

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